molecular formula C15H13N3O2 B3563563 2-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3563563
M. Wt: 267.28 g/mol
InChI Key: HWCNFPHKCUXKOE-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzyl group, an oxadiazole ring, and a pyridine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the formation of the 1,2,4-oxadiazole ring, a common structure in many biologically active compounds . The 4-methoxybenzyl group could potentially be introduced through a reaction with 4-methoxybenzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the pyridine ring, both of which are aromatic. The methoxybenzyl group is likely attached to the 5-position of the oxadiazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions depending on the conditions. For instance, the oxadiazole ring could participate in electrophilic substitution reactions . The methoxy group could also be cleaved under acidic conditions .

Future Directions

Oxadiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound and others like it .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-12-7-5-11(6-8-12)10-14-17-15(18-20-14)13-4-2-3-9-16-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCNFPHKCUXKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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